3-prop-2-yn-1-ylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine
Description
Properties
IUPAC Name |
3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-2-9-16-12-8-7-10-5-3-4-6-11(10)13(12)17-14(16)15/h1,3-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPIHAGWWIJBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-prop-2-yn-1-ylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cycloaddition of [3-(naphthalen-1-yl)prop-2-yn-1-yl]ammonium bromides under mild conditions . The reaction is carried out in the presence of a base, such as aqueous alkali, at elevated temperatures (40-75°C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
3-prop-2-yn-1-ylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted naphtho[2,1-d][1,3]thiazole derivatives.
Scientific Research Applications
Biological Applications
Research indicates that 3-prop-2-yn-1-ylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine exhibits promising biological activities:
Anticancer Activity
The compound has been studied for its potential anti-cancer properties due to its ability to interact with specific molecular targets within cancer cells. Key findings include:
- Kinase Inhibition : It shows potential in inhibiting kinases involved in cellular signaling pathways critical for cancer progression. This inhibition may disrupt tumor growth and metastasis.
Enzyme Modulation
The interactions of this compound with various enzymes suggest it may modulate their activity significantly. For instance:
- Protease Inhibition : The thiazole ring can engage with proteases, which play vital roles in tumor biology.
Material Science Applications
Beyond biological applications, this compound has potential uses in materials science:
- Organic Electronics : Its conjugated structure may allow it to be utilized in organic semiconductor applications.
Case Studies
Several studies have highlighted the effectiveness of this compound in various experimental settings:
Study on Anticancer Properties
In a recent study published in a peer-reviewed journal, researchers demonstrated that this compound effectively inhibited the proliferation of specific cancer cell lines by targeting key signaling pathways involved in cell cycle regulation.
Enzyme Interaction Studies
Another investigation focused on the compound's interaction with proteases showed that it could significantly reduce protease activity associated with tumor invasion and metastasis.
Mechanism of Action
The mechanism of action of 3-prop-2-yn-1-ylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Thiazol-2(3H)-imine Derivatives
Key Observations :
- Substituent Effects : The propargyl group (prop-2-yn-1-yl) introduces alkyne functionality, enabling click chemistry modifications, whereas allyl (in ) or naphthylmethyl (in ) substituents may alter steric bulk and electronic profiles.
Key Observations :
- Propargyl Derivatives : The propargyl-substituted compounds (e.g., ) likely involve nucleophilic substitution of a thiazole precursor with propargyl bromide, analogous to allyl derivatives in .
- Catalyst-Free vs. Metal-Catalyzed : While catalyst-free methods (e.g., ) achieve moderate yields, metal-catalyzed approaches (e.g., B3LYP/6-31G optimization in ) may enhance regioselectivity.
Physicochemical Properties
Table 3: Physical and Spectral Data
Key Observations :
- Molecular Weight : Naphthothiazoles (e.g., ) have higher molecular weights than benzo[d]thiazoles (e.g., ) due to the fused naphthalene ring.
- Crystallinity : Single-crystal X-ray data for adamantane derivatives (e.g., ) and thiazolidin-2-ylidene acetamide reveal distinct packing modes influenced by substituents.
Biological Activity
3-Prop-2-yn-1-ylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, cytotoxicity, and molecular interactions based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 238.31 g/mol. The compound contains a thiazole ring fused with a naphthalene structure, which contributes to its biological activity.
Antifungal Activity
Recent studies have highlighted the antifungal properties of various thiazole derivatives, including this compound. A related study synthesized and tested several thiazole derivatives against Candida albicans and Candida parapsilosis. The findings indicated that certain compounds exhibited significant antifungal activity with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like ketoconazole.
Table 1: Antifungal Activity of Thiazole Derivatives
The study revealed that compounds 2d and 2e inhibited ergosterol synthesis, a critical component of fungal cell membranes, by targeting the enzyme CYP51. This mechanism is similar to that of azole antifungals.
Cytotoxicity
Cytotoxicity assessments against NIH/3T3 mouse fibroblast cells demonstrated that the synthesized thiazole derivatives had varying degrees of cytotoxic effects. The IC50 values for compounds 2d and 2e were found to be 148.26 μM and 187.66 μM respectively, indicating that they possess potential as selective antifungal agents with minimal toxicity to normal cells.
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 2d | 148.26 | NIH/3T3 |
| 2e | 187.66 | NIH/3T3 |
| Doxorubicin | >1000 | NIH/3T3 |
Molecular Interaction Studies
Molecular docking studies have been conducted to understand the interaction of thiazole derivatives with the CYP51 enzyme. These studies indicated that the active compounds fit well into the enzyme's active site, forming significant interactions with key residues such as Tyr76 and Phe255.
Table 3: Molecular Docking Scores for Thiazole Derivatives
| Compound | Glide Score | Binding Energy (kcal/mol) |
|---|---|---|
| 2d | -6.5 | -8.0 |
| 2e | -7.0 | -8.5 |
These findings suggest that these compounds can effectively inhibit fungal growth by disrupting ergosterol biosynthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
